Tofacitinibcitrateimpurity71
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofacitinibcitrateimpurity71 is a chemical compound related to tofacitinib citrate, a Janus kinase (JAK) inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . This compound is often studied to understand the purity and efficacy of tofacitinib citrate formulations .
准备方法
The synthesis of tofacitinibcitrateimpurity71 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions . Industrial production methods focus on optimizing yield and purity while minimizing impurities .
化学反应分析
Tofacitinibcitrateimpurity71 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tofacitinibcitrateimpurity71 has several scientific research applications, including:
作用机制
Tofacitinibcitrateimpurity71 exerts its effects by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways that regulate immune responses . By inhibiting JAKs, this compound can modulate the activity of various cytokines, thereby reducing inflammation and immune responses .
相似化合物的比较
Tofacitinibcitrateimpurity71 is unique compared to other similar compounds due to its specific inhibitory effects on JAK1 and JAK3 . Similar compounds include:
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.
属性
分子式 |
C17H27N5O |
---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
4-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H27N5O/c1-13-6-9-22(8-3-4-10-23)11-15(13)21(2)17-14-5-7-18-16(14)19-12-20-17/h5,7,12-13,15,23H,3-4,6,8-11H2,1-2H3,(H,18,19,20)/t13-,15+/m1/s1 |
InChI 键 |
CUIHXZCGBLRNDG-HIFRSBDPSA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
规范 SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。